molecular formula C11H12F2O3 B2776475 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid CAS No. 1638757-34-2

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B2776475
CAS No.: 1638757-34-2
M. Wt: 230.211
InChI Key: FFVSOVOUZTUIQN-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid” is a small molecule . It belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .


Molecular Structure Analysis

The molecular weight of “this compound” is 230.21 . Its chemical formula is C11H12F2O3 . The InChI code for this compound is 1S/C11H12F2O3/c1-16-8-4-2-7 (3-5-8)9 (11 (12)13)6-10 (14)15/h2-5,9,11H,6H2,1H3, (H,14,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 103-105°C . It is a powder at room temperature .

Scientific Research Applications

Nucleophilic Substitution and Elimination Reactions

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is involved in studies on the mechanism of nucleophilic substitution and elimination reactions, particularly in tertiary carbon environments in largely aqueous solutions. These studies provide fundamental insights into the reactivity and stability of carbocation intermediates, essential for designing synthetic pathways in organic chemistry (Toteva & Richard, 1996).

Ferroelectric Liquid Crystals

This compound has been used to synthesize novel ferroelectric liquid crystals (FLCs) with a trifluoromethyl group at the chiral center. Such FLCs exhibit properties like spontaneous polarization and short response times, making them suitable for applications in display technologies and optical devices (Aoki & Nohira, 1997).

Green Chemistry Applications

Research has been conducted on an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, highlighting a green chemistry approach towards synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in various chemical syntheses. This process underscores the importance of environmentally friendly methods in chemical manufacturing (Delhaye et al., 2006).

Chiral Dopants for Liquid Crystals

The compound has been utilized in the synthesis of optically active α-trifluoromethylbenzyl derivatives as chiral dopants for FLCs. These studies are crucial for developing liquid crystal displays (LCDs) with improved performance characteristics, including enhanced polarization and faster response times (Aoki & Nohira, 1993).

Photogeneration and Reactivity of Aryl Cations

Investigations into the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation from aromatic halides, including those derived from this compound, provide valuable insights into the mechanisms of photochemical reactions. Such studies have potential implications for the development of novel photoreactive materials and in the field of photochemistry (Protti et al., 2004).

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-16-8-4-2-7(3-5-8)9(11(12)13)6-10(14)15/h2-5,9,11H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSOVOUZTUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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